molecular formula C12H12N3NaO3S B12670893 Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate CAS No. 85135-98-4

Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate

Cat. No.: B12670893
CAS No.: 85135-98-4
M. Wt: 301.30 g/mol
InChI Key: BAOTVSQSLNDVSF-UHFFFAOYSA-M
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Description

Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate is a chemical compound with the molecular formula C12H12N3O3S.Na and a molecular weight of 301.297 g/mol . It is a derivative of benzenesulfonic acid and is characterized by the presence of amino groups attached to the benzene ring. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate typically involves the sulfonation of 5-amino-2-(4-aminoanilino)benzene. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and sodium hydroxide to neutralize the resulting sulfonic acid . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate involves its interaction with specific molecular targets. The amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate is unique due to the presence of both amino and sulfonate groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring specific interactions with biological molecules and in industrial processes where solubility in aqueous solutions is essential .

Properties

CAS No.

85135-98-4

Molecular Formula

C12H12N3NaO3S

Molecular Weight

301.30 g/mol

IUPAC Name

sodium;5-amino-2-(4-aminoanilino)benzenesulfonate

InChI

InChI=1S/C12H13N3O3S.Na/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)19(16,17)18;/h1-7,15H,13-14H2,(H,16,17,18);/q;+1/p-1

InChI Key

BAOTVSQSLNDVSF-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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